molecular formula C16H15N3OS B3009004 N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide CAS No. 893979-49-2

N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide

Cat. No.: B3009004
CAS No.: 893979-49-2
M. Wt: 297.38
InChI Key: QLBYDIURWIIGOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(3-Methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide is a synthetic chemical hybrid compound designed for research applications in medicinal chemistry and drug discovery. It features a molecular architecture combining an imidazo[2,1-b]thiazole scaffold, a privileged structure in medicinal chemistry, with a cyclopropanecarboxamide moiety . The imidazo[2,1-b]thiazole core is recognized as a pharmacologically active scaffold with a wide spectrum of biological properties. Recent scientific reviews highlight its outstanding role in drug discovery . Specifically, derivatives of this heterocyclic system have been investigated for their antimycobacterial activity against Mycobacterium tuberculosis . Furthermore, structurally similar fused heterocyclic systems have demonstrated significant antiproliferative activity in preclinical models, such as against pancreatic cancer cell lines, by inhibiting cell growth and migration . The incorporation of the cyclopropanecarboxamide group is a strategic design element in medicinal chemistry. This subunit possesses unique electronic properties and a rigid, strained conformation that can enhance a compound's binding affinity and metabolic stability by reducing off-target effects and improving pharmacokinetic profiles . This combination makes this compound a compound of interest for researchers exploring new therapeutic agents, particularly in the fields of oncology and infectious diseases. Its potential mechanisms of action and specific biological targets are subjects of ongoing investigation. This product is intended for non-clinical, non-veterinary research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-10-9-21-16-18-14(8-19(10)16)12-3-2-4-13(7-12)17-15(20)11-5-6-11/h2-4,7-9,11H,5-6H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBYDIURWIIGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article synthesizes existing research findings on the biological activity of this compound, focusing on its anticancer effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be described by its molecular formula C12H12N4SC_{12}H_{12}N_4S and a molecular weight of approximately 240.31 g/mol. The structure features a cyclopropanecarboxamide moiety linked to a 3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl group, which is significant for its biological interactions.

Anticancer Activity

Research has shown that derivatives of imidazo[2,1-b]thiazole exhibit notable antiproliferative activity against various cancer cell lines. For instance, studies have reported that certain imidazo[2,1-b]thiazole derivatives demonstrated IC50 values as low as 1.2 nM against specific cancer targets, indicating potent cytotoxicity .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
3-Methyl-imidazo[2,1-b]thiazoleMCF-7 (Breast Cancer)5.11 - 10.8Induction of apoptosis
This compoundSUIT-2 (Pancreatic Cancer)TBDTBD
Other Imidazo DerivativesVarious1.4 - 4.2Inhibition of cell cycle progression

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound may disrupt cell cycle progression and induce apoptosis in cancer cells.
  • Targeting Specific Pathways : Similar compounds have been shown to inhibit pathways such as the Akt signaling pathway, which is crucial for cell survival and proliferation .
  • Molecular Interactions : Binding studies indicate that imidazo derivatives can interact with various cellular receptors and enzymes important for cancer cell viability.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of imidazo[2,1-b]thiazole derivatives:

  • Study 1 : A series of derivatives were synthesized and screened against pancreatic ductal adenocarcinoma (PDAC) cells (SUIT-2, Capan-1, Panc-1). Results indicated that compounds with specific substitutions on the imidazole ring showed enhanced antiproliferative effects .
  • Study 2 : Another research highlighted the synthesis of novel imidazo derivatives that exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values demonstrating their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound:

  • Substituent Effects : Variations in substituents on the thiazole and phenyl rings significantly impact potency and selectivity.
  • Ring Modifications : Cyclopropane modifications have been shown to enhance binding affinity to target proteins involved in cancer progression.

Scientific Research Applications

Chemical Properties and Structure

The compound features a cyclopropanecarboxamide moiety linked to a phenyl group that is further substituted with a 3-methylimidazo[2,1-b]thiazole. This unique structure contributes to its biological activity by allowing interactions with various molecular targets.

Case Studies and Findings

  • In Vitro Studies : A study demonstrated that imidazo[2,1-b]thiazole derivatives exhibited IC50 values ranging from 5.11 to 10.8 µM against pancreatic ductal adenocarcinoma cells (SUIT-2, Capan-1, Panc-1) . These findings suggest strong potential for developing new anticancer agents based on this scaffold.
  • Migration Inhibition : Compound 9c from related studies significantly inhibited the migration of cancer cells in scratch wound-healing assays, indicating its potential role in preventing metastasis .
  • Broad-Spectrum Anticancer Activity : Other derivatives have shown potent cytotoxic activity against a range of cancer types, including murine leukemia and human cervix carcinoma, with IC50 values in the submicromolar range . This broad-spectrum activity highlights the versatility of the imidazo[2,1-b]thiazole framework in targeting various cancers.

Additional Biological Activities

Beyond anticancer properties, N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide may exhibit other pharmacological activities:

  • Antimicrobial Properties : Compounds with similar structures have been investigated for their antimicrobial effects, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Some imidazo derivatives are being studied for their anti-inflammatory properties, which could be beneficial in managing chronic inflammatory diseases.

Research Challenges and Future Directions

While promising results have emerged from initial studies, several challenges remain:

  • Optimization of Structure : Further modifications to enhance potency and selectivity against specific cancer types are necessary.
  • In Vivo Studies : Transitioning from in vitro findings to in vivo efficacy remains a critical step for clinical application.
  • Mechanistic Studies : More detailed investigations into the molecular mechanisms underlying the anticancer effects will aid in understanding how to best utilize these compounds therapeutically.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

The imidazo[2,1-b]thiazole core is shared among several compounds, but substituents and appended groups dictate their biological targets and activities. Key structural analogs include:

SRT1720 (N-[2-[3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide)
  • Structure: Contains a quinoxaline carboxamide group and a piperazinylmethyl substituent on the imidazothiazole.
  • Biological Activity : Potent SIRT1 activator, enhancing mitochondrial biogenesis and oxidative metabolism .
  • Key Differences: The quinoxaline moiety and piperazine group in SRT1720 confer distinct pharmacokinetic properties compared to the cyclopropane and methyl groups in the target compound.
3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one Derivatives
  • Structure : Coumarin core fused with imidazothiazole.
  • Biological Activity : Antiviral activity against Parvovirus B19, with inhibition of viral replication in erythroid progenitor cells .
  • Key Differences : The coumarin scaffold replaces the phenyl-cyclopropane unit, emphasizing the role of the heterocyclic core in antiviral targeting.
Tetrahydrofuran-2-carboxylic acid-[3-(2,3,5,6-tetrahydro-imidazo[2,1-b]thiazol-6-yl)-phenyl]-amide
  • Structure : Features a tetrahydroimidazothiazole ring and tetrahydrofuran carboxamide.
  • Biological Activity : Anthelmintic agent targeting parasite infections .
  • Key Differences : Saturation of the imidazothiazole ring alters conformational flexibility and target specificity.

Functional and Mechanistic Comparisons

Compound Name Molecular Formula (Inferred*) Biological Target/Activity Key Findings References
Target Compound ~C₁₇H₁₆N₃OS Undetermined (structural analogies) No direct activity reported; structural similarity suggests SIRT1 or antiviral potential.
SRT1720 C₂₆H₂₄N₆O₂S SIRT1 agonist Induces mitochondrial biogenesis via SIRT1-PGC-1α axis; rescues oxidative injury .
3-(Imidazo[2,1-b]thiazol-6-yl)coumarin Varies Parvovirus B19 replication inhibitor Inhibits viral replication in UT7/EpoS1 cells (IC₅₀: 2–10 μM) .
Anthelmintic Agent C₁₆H₁₈N₃O₂S Parasite infections Targets endo-/ectoparasites; patent application highlights broad-spectrum use .

*Molecular formulas inferred from IUPAC names where explicit data were unavailable.

Key Structural Determinants of Activity

  • Cyclopropane vs. Quinoxaline: The cyclopropanecarboxamide in the target compound may enhance metabolic stability compared to SRT1720’s quinoxaline, which improves SIRT1 binding affinity .
  • Methyl Group vs.
  • Coumarin Core: The coumarin derivatives demonstrate that minor structural changes (e.g., chromen-2-one substitution) shift activity from metabolic regulation to antiviral effects .

Q & A

Q. What are the primary molecular targets and mechanisms of action associated with this compound?

The compound and its structural analogs (e.g., SRT1720, TAK-632) target pathways such as SIRT1-mediated mitochondrial biogenesis and RIPK3-dependent necroptosis. SRT1720 activates SIRT1, leading to deacetylation of PGC-1α, which drives mitochondrial DNA replication, respiratory complex upregulation (e.g., NDUFB8), and ATP synthesis in renal proximal tubular cells (RPTCs) . TAK-632 inhibits necroptosis by blocking RIPK3 phosphorylation and necrosome formation .

Q. What in vitro assays are recommended to assess mitochondrial biogenesis effects?

Key assays include:

  • Mitochondrial DNA copy number quantification via qPCR targeting ND6 or other mitochondrial genes.
  • Western blotting for proteins like NDUFB8 (Complex I) and ATP synthase α (Complex V) to evaluate respiratory chain components.
  • Mitochondrial respiration rates using oxygen consumption (QO2) measurements with inhibitors (e.g., FCCP) to assess uncoupled respiration .

Q. Which structural features are critical for target binding and activity?

The imidazo[2,1-b]thiazole core and cyclopropanecarboxamide moiety are essential for interactions with SIRT1 and RIPK3. Modifications to the phenyl ring (e.g., fluoro or cyano substituents) enhance selectivity, as seen in TAK-632 analogs targeting RIPK3 . The piperazine or morpholine groups in SRT1720 derivatives improve solubility and SIRT1 binding .

Q. What in vivo models are used to validate therapeutic efficacy?

  • Oxidative injury models : SRT1720 rescues mitochondrial function in RPTCs after tert-butyl hydroperoxide (TBHP)-induced damage .
  • Inflammatory disease models : TAK-632 analogs improve survival in TNF-induced systemic inflammatory response syndrome (SIRS) in mice .

Advanced Research Questions

Q. How can researchers resolve contradictions regarding AMPK dependency in mitochondrial biogenesis studies?

SRT1720-induced mitochondrial biogenesis is AMPK-independent, as shown in AMPK knockout models. To validate this, use AMPK inhibitors (e.g., Compound C) or genetic silencing (siRNA/shRNA) alongside assays for acetylated PGC-1α and SIRT1 activity . Contrast with AMPK-dependent agents like AICAR to confirm pathway specificity.

Q. What strategies optimize blood-brain barrier (BBB) penetration for CNS applications?

Structural modifications, such as reducing molecular weight (<450 Da) and incorporating lipophilic groups (e.g., trifluoromethyl), improve BBB penetration. For example, TAK-632 derivatives with smaller substituents show enhanced brain bioavailability in glioblastoma models .

Q. How can SAR studies improve selectivity between RIPK1 and RIPK3?

Replace the quinoxaline group (in SRT1720) with carbamide moieties to shift selectivity toward RIPK3. Compound 42 from TAK-632 analogs achieves >60-fold selectivity for RIPK3 over RIPK1 by optimizing hydrogen-bonding interactions with the kinase domain .

Q. What experimental controls are critical for validating SIRT1 activation?

  • Pharmacological controls : Co-treatment with EX-527 (SIRT1 inhibitor) to block deacetylase activity.
  • Genetic controls : SIRT1-knockout cell lines to confirm on-target effects.
  • Off-target checks : Screen for SIRT2/SIRT3 activity using fluorogenic substrates .

Q. How do researchers quantify necroptosis inhibition accurately?

Use phospho-RIPK3 Western blotting to assess kinase activity and MLKL oligomerization assays (non-reducing PAGE) to detect necrosome formation. In vivo, measure serum inflammatory markers (e.g., IL-6) and survival rates in SIRS models .

Q. What methodologies enhance metabolic stability during lead optimization?

  • Microsomal stability assays : Identify metabolic hotspots (e.g., cytochrome P450 degradation).
  • Deuterium incorporation : Stabilize vulnerable positions (e.g., methyl groups in the imidazo[2,1-b]thiazole ring).
  • Prodrug strategies : Mask polar groups (e.g., cyclopropanecarboxamide) to improve oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.